molecular formula C15H23NO B12066533 5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine

5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine

Cat. No.: B12066533
M. Wt: 233.35 g/mol
InChI Key: ZJTUPDSFYBBNCZ-UHFFFAOYSA-N
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Description

5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine is an organic compound that features a naphthalene ring system with an amine group attached via a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalen-2-ol.

    Etherification: The hydroxyl group of 5,6,7,8-tetrahydronaphthalen-2-ol is converted to an ether using a suitable alkylating agent such as 1-bromopentane under basic conditions.

    Amination: The resulting ether is then subjected to amination using ammonia or an amine source to introduce the amine group at the terminal position of the pentane chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the naphthalene ring or the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various alkylated or acylated amine derivatives.

Scientific Research Applications

5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.

Mechanism of Action

The mechanism of action of 5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalen-2-ylamine: This compound is similar but lacks the pentan-1-amine chain.

    2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetic acid: This compound has an acetic acid group instead of the amine group.

Uniqueness

5-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pentan-1-amine is unique due to its specific structure, which combines the naphthalene ring system with a pentan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pentan-1-amine

InChI

InChI=1S/C15H23NO/c16-10-4-1-5-11-17-15-9-8-13-6-2-3-7-14(13)12-15/h8-9,12H,1-7,10-11,16H2

InChI Key

ZJTUPDSFYBBNCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCCCCCN

Origin of Product

United States

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